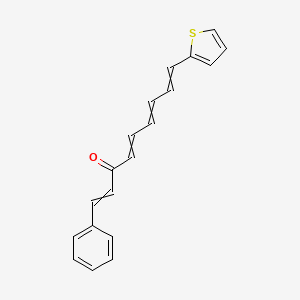
1-Phenyl-9-(thiophen-2-YL)nona-1,4,6,8-tetraen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-9-(thiophen-2-YL)nona-1,4,6,8-tetraen-3-one is a chemical compound that features a phenyl group and a thiophene ring
Preparation Methods
The synthesis of 1-Phenyl-9-(thiophen-2-YL)nona-1,4,6,8-tetraen-3-one typically involves the use of thiophene derivatives and phenyl compounds. The synthetic routes often include:
Heterocyclization: This method involves the formation of the thiophene ring through the cyclization of various substrates.
Condensation Reactions: These reactions are used to form the conjugated system of the compound.
Chemical Reactions Analysis
1-Phenyl-9-(thiophen-2-YL)nona-1,4,6,8-tetraen-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
1-Phenyl-9-(thiophen-2-YL)nona-1,4,6,8-tetraen-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-9-(thiophen-2-YL)nona-1,4,6,8-tetraen-3-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-9-(thiophen-2-YL)nona-1,4,6,8-tetraen-3-one can be compared with other thiophene derivatives and phenyl compounds. Similar compounds include:
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Phenylacetone: A compound with a phenyl group and a ketone functional group.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
These comparisons highlight the unique structure and properties of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
62372-77-4 |
|---|---|
Molecular Formula |
C19H16OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-phenyl-9-thiophen-2-ylnona-1,4,6,8-tetraen-3-one |
InChI |
InChI=1S/C19H16OS/c20-18(15-14-17-9-4-3-5-10-17)11-6-1-2-7-12-19-13-8-16-21-19/h1-16H |
InChI Key |
RKMLWUXKXGYCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC=CC=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















